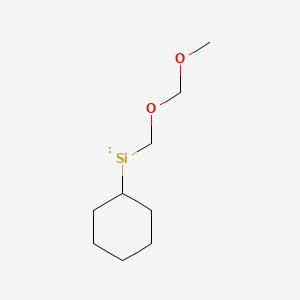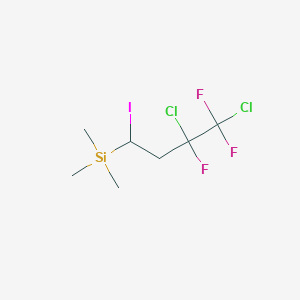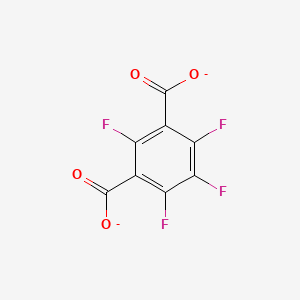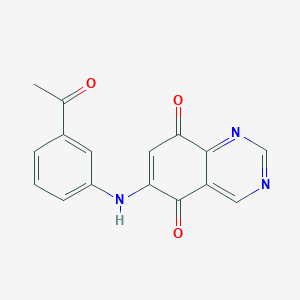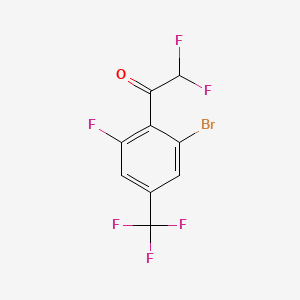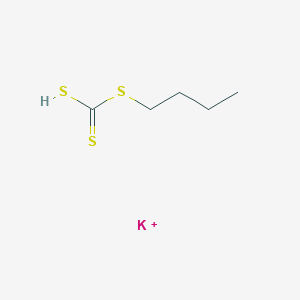![molecular formula C32H40F12FeNP B14756340 (R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its unique structure, which includes a ferrocene backbone substituted with phosphino and dimethylaminoethyl groups. The presence of trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable ligand in asymmetric catalysis and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Introduction of Phosphino and Dimethylaminoethyl Groups: The phosphino and dimethylaminoethyl groups are introduced through nucleophilic substitution reactions. Common reagents include phosphines and amines.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ions using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phosphino and dimethylaminoethyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology
In biological research, this compound is used to study the interactions between metal complexes and biological molecules. Its unique structure allows for the investigation of metal-ligand interactions and their effects on biological systems.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to form stable complexes with metals makes it a candidate for drug development, particularly in the field of metal-based drugs.
Industry
In industrial applications, ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.
作用機序
The mechanism of action of ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene involves its ability to coordinate with metal centers. The phosphino and dimethylaminoethyl groups act as ligands, forming stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, influencing the reactivity and selectivity of the metal complexes.
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ferrocene-based ligand with diphenylphosphino groups.
1,1’-Bis(di-tert-butylphosphino)ferrocene (dtbpf): A ferrocene-based ligand with di-tert-butylphosphino groups.
1,1’-Bis(diisopropylphosphino)ferrocene (dippf): A ferrocene-based ligand with diisopropylphosphino groups.
Uniqueness
®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is unique due to the presence of trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes it particularly effective in asymmetric catalysis, where electron-withdrawing ligands can influence the reactivity and selectivity of metal complexes. Additionally, the chiral nature of the compound allows for the formation of enantioselective products, making it a valuable tool in the synthesis of chiral molecules.
特性
分子式 |
C32H40F12FeNP |
|---|---|
分子量 |
753.5 g/mol |
IUPAC名 |
(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethylethanamine;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C25H24F12NP.C5H10.2CH3.Fe/c1-13(38(2)3)20-5-4-6-21(20)39(18-9-14(22(26,27)28)7-15(10-18)23(29,30)31)19-11-16(24(32,33)34)8-17(12-19)25(35,36)37;1-2-4-5-3-1;;;/h7-13,20-21H,4-6H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t13-,20?,21?;;;;/m0..../s1 |
InChIキー |
PZTFGHQSDUIDRS-NXCPPJSBSA-N |
異性体SMILES |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(C)C.C1CCCC1.[Fe+2] |
正規SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(C)C.C1CCCC1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


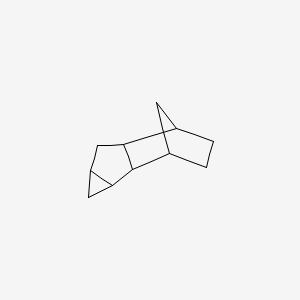

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
